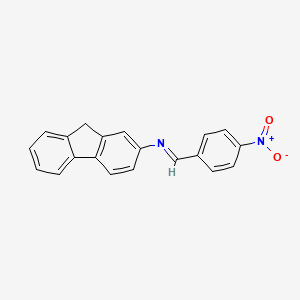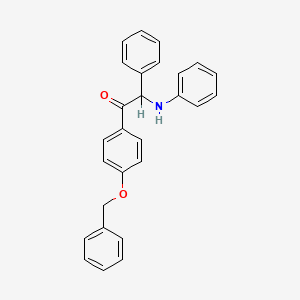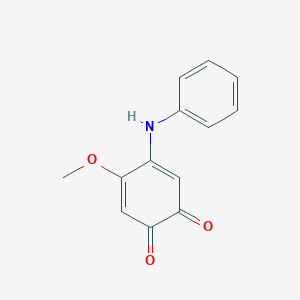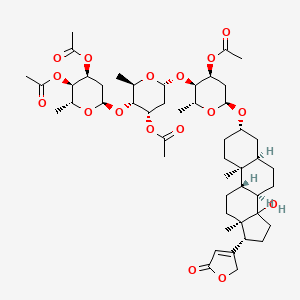
6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by the presence of chlorine atoms at the 6 and 7 positions, an ethyl group at the 3 position, and a 1,1-dioxide functional group. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of 2-formylbenzenesulfonyl chloride with hydrazine monohydrate. The reaction is carried out under acidic conditions, leading to the formation of the benzothiadiazine ring . The general reaction scheme is as follows:
Formation of 2-formylbenzenesulfonyl chloride: This intermediate is prepared by the reaction of 2-chlorobenzenesulfonyl chloride with a formylating agent.
Cyclization: The 2-formylbenzenesulfonyl chloride undergoes cyclization with hydrazine monohydrate under acidic conditions to form the benzothiadiazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts .
Análisis De Reacciones Químicas
Types of Reactions
6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Halogen atoms at the 6 and 7 positions can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted benzothiadiazines depending on the nucleophile used
Aplicaciones Científicas De Investigación
6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Antimicrobial and Antiviral: Inhibits the growth of microorganisms by interfering with their metabolic processes.
Antihypertensive: Acts as a diuretic, reducing blood pressure by increasing the excretion of sodium and water.
Antidiabetic: Modulates insulin release and improves glucose uptake.
Anticancer: Induces apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substitution pattern and functional groups. Similar compounds include:
Chlorothiazide: A diuretic with a similar benzothiadiazine structure but different substitution.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine core.
Phthalazinone derivatives: Structurally related compounds with diverse pharmacological activities.
These compounds share some pharmacological properties but differ in their specific applications and mechanisms of action.
Propiedades
Fórmula molecular |
C9H8Cl2N2O2S |
|---|---|
Peso molecular |
279.14 g/mol |
Nombre IUPAC |
6,7-dichloro-3-ethyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H8Cl2N2O2S/c1-2-9-12-7-3-5(10)6(11)4-8(7)16(14,15)13-9/h3-4H,2H2,1H3,(H,12,13) |
Clave InChI |
UNRNDUAMWCGSKG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NS(=O)(=O)C2=CC(=C(C=C2N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


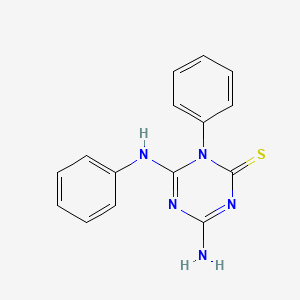
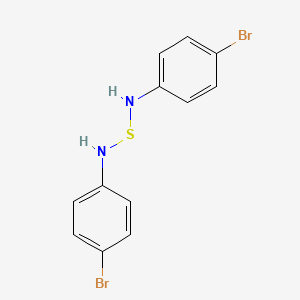


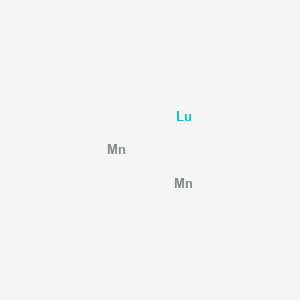
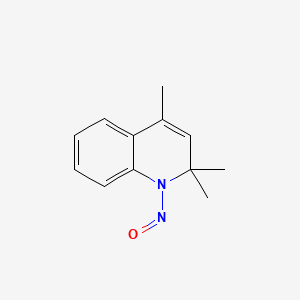

![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
